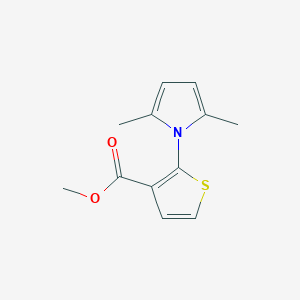

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate: is a complex organic compound featuring a pyrrole ring fused with a thiophene ring, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,5-dimethylpyrrole and thiophene-3-carboxylic acid.

Reaction Conditions: The reaction involves a coupling process, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Substitution reactions at the pyrrole or thiophene rings can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid.

Reduction: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenemethanol.

Substitution: Various substituted pyrroles and thiophenes.

Mechanism of Action

Target of Action

The primary targets of “methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate” are currently unknown . The compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules

Mode of Action

A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Result of Action

A structurally similar compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: A related compound with an alcohol group instead of a carboxylate.

(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Another related compound with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate stands out due to its combination of pyrrole and thiophene rings, which provides unique chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₂H₁₃NO₂S

- Molecular Weight : 235.3 g/mol

- CAS Number : 478077-85-9

- Melting Point : 142–144 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. The compound has been noted for its interaction with calcium channels and other biological targets.

Research indicates that derivatives of pyrrole compounds can act as calcium channel activators. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has shown significant potency in increasing calcium uptake in GH3 cells, with an effective concentration (EC50) comparable to established calcium channel activators like Bay K 8644 . This suggests that this compound may exhibit similar mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance contractility in cardiac tissues. For example:

| Compound | EC50 (µM) | Effect |

|---|---|---|

| This compound | 0.049 | Increased contractility |

| Bay K 8644 | 1.95 | Increased contractility |

These results indicate that the compound is significantly more potent than traditional calcium channel modulators .

Case Studies

A notable case study involved the evaluation of the compound's effects on isolated guinea pig atria. The findings revealed that the compound not only increased contractility but also had a favorable safety profile compared to other calcium channel agonists. The absence of partial agonist properties further supports its potential as a therapeutic agent .

Safety and Toxicology

While the compound shows promise in pharmacological applications, it is essential to consider safety aspects. This compound is classified as an irritant and requires handling precautions to mitigate exposure risks .

Properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKHWITDNTYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.